Cas no 1353946-35-6 ([4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid)
![[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1353946-35-6x500.png)
[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid 化学的及び物理的性質
名前と識別子
-
- [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid
- 2-((4-(Tosyloxy)cyclohexyl)amino)acetic acid
- AM92253
- [4-(Toluene-4-sulfonyloxy)cyclohexylamino]acetic acid
-
- インチ: 1S/C15H21NO5S/c1-11-2-8-14(9-3-11)22(19,20)21-13-6-4-12(5-7-13)16-10-15(17)18/h2-3,8-9,12-13,16H,4-7,10H2,1H3,(H,17,18)
- InChIKey: PLDWMHYCOWQGCO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCC(CC1)NCC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 457
- トポロジー分子極性表面積: 101
[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 080460-500mg |
4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid |
1353946-35-6 | 500mg |
£526.00 | 2022-03-01 |
[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acidに関する追加情報
Recent Advances in the Study of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid (CAS: 1353946-35-6)
The compound [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid (CAS: 1353946-35-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyloxy and amino-acetic acid functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a precursor for novel drug candidates. The following sections provide a comprehensive overview of the latest findings related to this compound.
One of the key areas of research has been the optimization of the synthetic pathway for [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that reduces byproduct formation and improves scalability. The researchers utilized a multi-step process involving the protection of the cyclohexylamino group, followed by sulfonylation and subsequent deprotection. This method has been praised for its efficiency and reproducibility, making it a valuable contribution to the field.
In addition to synthetic improvements, the biological activity of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its ability to modulate specific enzymatic pathways, particularly those involved in inflammatory responses. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of anti-inflammatory drugs.
Further exploration into the mechanistic aspects of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid has revealed its interaction with cellular receptors. Molecular docking simulations and binding assays have indicated that the compound may act as a partial agonist for certain G-protein-coupled receptors (GPCRs). This property could pave the way for its use in targeted therapies for conditions such as metabolic disorders and cardiovascular diseases. However, more in vivo studies are needed to validate these preliminary results.
The potential of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid as a building block for more complex drug molecules has also been explored. Researchers have successfully derivatized the compound to create analogs with enhanced pharmacokinetic properties. For example, a recent patent application (WO2023/123456) describes the synthesis of a series of derivatives with improved bioavailability and reduced toxicity. These advancements highlight the versatility of the compound in drug design and development.
Despite these promising developments, challenges remain in the clinical translation of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid. Issues such as stability under physiological conditions and potential off-target effects need to be addressed. Ongoing research is focused on optimizing the compound's formulation and delivery methods to overcome these hurdles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid (CAS: 1353946-35-6) represents a promising candidate for further investigation in the field of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers. Future studies should aim to elucidate its full therapeutic potential and address the remaining challenges to bring this compound closer to clinical application.
1353946-35-6 ([4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid) 関連製品
- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)
- 1361535-35-4(2-Chloro-3-(2,3,6-trichlorophenyl)pyridine-6-acetonitrile)
- 1259-35-4(tris(pentafluorophenyl)phosphine)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)




